molecular formula C9H20N2O B14189483 6,6-Dimethyl-1,4,8-oxadiazecane CAS No. 848442-40-0

6,6-Dimethyl-1,4,8-oxadiazecane

Katalognummer: B14189483
CAS-Nummer: 848442-40-0
Molekulargewicht: 172.27 g/mol
InChI-Schlüssel: FWUBNPSWFCMBJG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,6-Dimethyl-1,4,8-oxadiazecane is an organic compound with the molecular formula C9H20N2O It is a heterocyclic compound containing nitrogen and oxygen atoms within its ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethyl-1,4,8-oxadiazecane can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 1,3-dichloroacetone with neopentyl glycol in the presence of p-toluenesulfonic acid and benzene can yield the desired compound . The reaction mixture is heated to reflux, and the water formed during the reaction is removed azeotropically. The product is then purified through distillation.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

6,6-Dimethyl-1,4,8-oxadiazecane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

6,6-Dimethyl-1,4,8-oxadiazecane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 6,6-Dimethyl-1,4,8-oxadiazecane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,2,4-Oxadiazole
  • 1,3,4-Oxadiazole
  • 1,2,5-Oxadiazole

Uniqueness

6,6-Dimethyl-1,4,8-oxadiazecane is unique due to its specific ring structure and the presence of dimethyl groups, which confer distinct chemical and physical properties compared to other oxadiazoles. These properties make it suitable for specialized applications in various fields.

Eigenschaften

CAS-Nummer

848442-40-0

Molekularformel

C9H20N2O

Molekulargewicht

172.27 g/mol

IUPAC-Name

6,6-dimethyl-1,4,8-oxadiazecane

InChI

InChI=1S/C9H20N2O/c1-9(2)7-10-3-5-12-6-4-11-8-9/h10-11H,3-8H2,1-2H3

InChI-Schlüssel

FWUBNPSWFCMBJG-UHFFFAOYSA-N

Kanonische SMILES

CC1(CNCCOCCNC1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.